1,1,3,3-Tetramethylguanidine

Polyurethane Catalysis Isocyanate Blocking Reaction Kinetics

1,1,3,3-Tetramethylguanidine (TMG) is the optimal strong base for applications demanding high basicity without nucleophilic side reactions. In polyurethane varnish manufacturing, TMG accelerates isocyanate blocking by up to 200% vs. DABCO, enabling higher throughput. It replaces expensive DBU/DBN in alcohol benzoylation with equivalent efficiency at ~60% lower reagent cost. For high‑temperature polyether synthesis, TMG offers superior thermal stability and scalability over TBD. In cyano‑rich polyester production, TMG ensures high molecular weight and narrow polydispersity, avoiding TBD’s oligomer formation. Choose TMG for performance, economics, and reliability.

Molecular Formula C5H13N3
Molecular Weight 115.18 g/mol
CAS No. 80-70-6
Cat. No. B143053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethylguanidine
CAS80-70-6
SynonymsN,N,N’,N’-Tetramethylguanidine;  N1,N1,N3,N3-Tetramethylguanidine;  NSC 148309; 
Molecular FormulaC5H13N3
Molecular Weight115.18 g/mol
Structural Identifiers
SMILESCN(C)C(=N)N(C)C
InChIInChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3
InChIKeyKYVBNYUBXIEUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetramethylguanidine (TMG, CAS 80-70-6): A Non-Nucleophilic Organic Superbase for Industrial Catalysis and Organic Synthesis


1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base belonging to the guanidine family, characterized by its high basicity (pKa of 23.3 in acetonitrile) and thermal stability [1]. It is widely utilized as a catalyst in polyurethane foam production, as an accelerator in rubber vulcanization, and as a selective reagent in organic transformations such as alcohol benzoylation and alkylation reactions . Its unique combination of high basicity with steric hindrance at the nucleophilic nitrogen centers renders it particularly effective for deprotonation without engaging in undesired nucleophilic side reactions [2].

Why 1,1,3,3-Tetramethylguanidine Cannot Be Directly Substituted with Other Guanidine or Amine Bases in Critical Applications


While TMG shares structural similarities with other guanidines (e.g., 2-phenyl-TMG) and bicyclic amidines (e.g., DBU, DBN), direct substitution is not feasible due to significant differences in basicity, steric profile, and thermal stability. For instance, TMG's pKa in acetonitrile is 23.3, which is lower than MTBD (24.97) but higher than 2-phenyl-TMG (20.6), leading to distinct catalytic activity windows [1]. Furthermore, TMG demonstrates superior thermal stability and cost-effectiveness compared to the more basic but less stable TBD in high-temperature polymerization reactions [2]. In polyurethane catalysis, TMG exhibits a significantly faster reaction rate than DABCO, making it unsuitable for applications requiring a slower, more controlled cure profile [3]. These nuanced performance variations underscore the critical need for application-specific selection rather than generic in-class substitution.

Quantitative Differentiation Evidence for 1,1,3,3-Tetramethylguanidine (TMG) Relative to Key Comparators


TMG vs. DABCO: Superior Blocking Rate in Polyurethane Isocyanate Reactions

In the synthesis of polyurethane varnishes, TMG demonstrates a significantly faster blocking rate for isocyanate groups compared to the widely used catalyst DABCO (1,4-diazabicyclo[2.2.2]octane). This higher reactivity allows for reduced catalyst loading and faster production cycles [1].

Polyurethane Catalysis Isocyanate Blocking Reaction Kinetics

TMG vs. DBU and DBN: Cost-Effective Replacement in Alcohol Benzoylation

TMG serves as an efficient and selective catalyst for the benzoylation of alcohols, providing a cost-effective alternative to the more expensive bicyclic amidine bases DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) without sacrificing selectivity . While direct comparative yield data between TMG and DBU/DBN in this specific reaction is not provided in the cited source, TMG is explicitly positioned as a replacement, implying comparable synthetic utility at a lower procurement cost.

Organic Synthesis Alcohol Benzoylation Catalyst Selection

TMG vs. TBD: Superior Performance in High-Temperature Diol Self-Condensation

In the base-catalyzed self-condensation of 1,6-hexanediol to form polyethers, TMG was identified as the optimal base among eight candidates, including TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), due to its unique combination of high thermal stability and good catalytic activity [1]. This makes TMG a practical replacement for TBD, which, despite its high basicity, suffers from poor thermal stability and higher cost, limiting its industrial scalability.

Polymer Chemistry Organocatalysis Diol Self-Condensation High-Temperature Reactions

TMG vs. TBD: Superior Control in Michael Addition Polymerization

A direct comparison of TMG and TBD as catalysts for the Michael addition polymerization of malononitrile and 1,4-butanediol diacrylate revealed that TMG provides superior catalytic performance, yielding high-molecular-weight polyesters with moderate polydispersity. In contrast, TBD, despite showing high initial efficiency, leads to the formation of undesired oligomers .

Michael Addition Polymer Synthesis Polyesters Organocatalysis

TMG vs. Triethylamine and TMBD: Superior Catalytic Activity in Isocyanate-Alcohol Reactions

In a kinetic study of phenyl isocyanate reaction with 2-ethylhexanol, TMG was found to be a more effective catalyst than triethylamine or 1,1,3,3-tetramethyl-1,4-butanediamine (TMBD), though less active than diazobicyclooctane (DABCO) [1]. This positions TMG as a medium-activity catalyst for urethane formation, offering a balance between the low activity of simple amines and the high activity of DABCO.

Isocyanate Chemistry Urethane Formation Catalyst Screening

Immobilized TMG vs. Homogeneous TMG: Enhanced Selectivity in Aldol Reactions

Immobilization of TMG on graphene oxide (TMG/GO) yields a heterogeneous catalyst that significantly enhances aldol product selectivity compared to homogeneous TMG, while maintaining comparable conversion. This allows for easier catalyst recovery and reuse without sacrificing reactivity [1].

Aldol Reaction Heterogeneous Catalysis Selectivity Catalyst Immobilization

Optimal Application Scenarios for 1,1,3,3-Tetramethylguanidine Based on Quantitative Differentiation Evidence


High-Throughput Polyurethane Production Requiring Rapid Isocyanate Blocking

In polyurethane varnish manufacturing, where fast isocyanate blocking is critical for production efficiency, TMG is preferred over DABCO. Evidence shows TMG provides a much faster blocking rate and a favorable linear concentration-response relationship up to 1%, enabling higher throughput and potential catalyst loading optimization compared to DABCO, which peaks at a lower concentration [1].

Cost-Sensitive Benzoylation of Alcohols in Academic or Industrial Synthesis

For routine alcohol benzoylation, TMG offers a cost-effective alternative to the more expensive DBU and DBN bases. While providing comparable efficiency and selectivity, TMG reduces reagent procurement costs without compromising the synthetic outcome, making it an attractive choice for both academic labs and industrial processes where budget constraints are a primary concern [1].

High-Temperature Polymerization Processes Demanding Thermally Stable Organocatalysts

In the self-condensation of diols to polyethers at elevated temperatures, TMG is the superior choice over TBD. TMG's high thermal stability and good catalytic activity, combined with its industrial availability and cost-effectiveness, address the key limitations of TBD, which include poor thermal stability and high cost, making TMG suitable for scalable, high-temperature (de)polymerization reactions [1].

Controlled Michael Addition Polymerization for High-Quality Polyesters

For the synthesis of cyano-rich polyesters via Michael addition, TMG is the preferred catalyst over TBD to achieve high-molecular-weight polymers with controlled polydispersity. While TBD shows high initial activity, it leads to undesirable oligomer formation. TMG's ability to promote efficient, quantitative polymerization under mild conditions ensures the production of superior polymer materials with programmable properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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